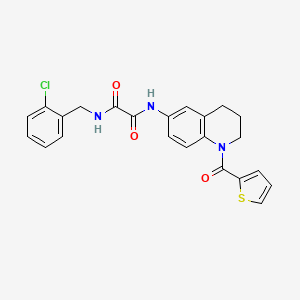

N1-(2-クロロベンジル)-N2-(1-(チオフェン-2-カルボニル)-1,2,3,4-テトラヒドロキノリン-6-イル)オキサラミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N1-(2-chlorobenzyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide is a useful research compound. Its molecular formula is C23H20ClN3O3S and its molecular weight is 453.94. The purity is usually 95%.

BenchChem offers high-quality N1-(2-chlorobenzyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-chlorobenzyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗炎症活性: 1-[1-(2,5-ジメチルチオフェン-3-イル)エチル]-1-ヒドロキシ尿素などの特定のチオフェン誘導体は、抗炎症効果を示します . これらの化合物は、炎症性疾患の管理に役割を果たす可能性があります。

抗がんの可能性: チオフェン含有分子は、その抗がん活性を研究されています。 研究者は、がん細胞の増殖、アポトーシス、腫瘍抑制への影響を探求しています .

抗真菌剤: チオフェン誘導体は、抗真菌性を示します。 たとえば、市販薬であるチオコナゾールは、チオフェン核を含み、真菌感染症の治療に使用されます .

キナーゼ阻害: 一部のチオフェン系化合物は、キナーゼ阻害剤として機能します。 これらの分子は、細胞シグナル伝達経路を妨害し、がん治療に影響を与える可能性があります .

材料科学

医薬品用途以外にも、チオフェン誘導体は材料科学で利用されています。

有機エレクトロニクス: チオフェン含有ポリマーは、有機電子デバイスの半導体として機能します。 たとえば、チオフェンユニットをベースとしたレジオレギュラーポリマーは、フレキシブル太陽電池や有機発光ダイオード(OLED)に貢献しています .

導電性ポリマー: チオフェン系ポリマーは、電気伝導性を示します。 材料への組み込みにより、センサー、バッテリー、導電性コーティングなどの用途が可能になります .

結論

新規チオフェン部分の合成と探求は、研究の刺激的な分野であり続けています。これらの化合物は、創薬から先端材料まで、多様な用途の豊富な源を提供します。 世界中の研究者は、その可能性を調査し続け、その特性と機能に関する理解を深めています . 🌟

作用機序

Target of Action

It’s known that thiophene and its derivatives, which are part of this compound, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .

Mode of Action

Thiophene nucleus-containing compounds show various activities . For example, some act as anti-inflammatory agents, while others work as serotonin antagonists and are used in the treatment of Alzheimer’s

Biochemical Pathways

Given the wide range of therapeutic properties of thiophene and its derivatives , it can be inferred that multiple biochemical pathways could potentially be affected. These could include pathways related to inflammation, psychosis, arrhythmia, anxiety, fungal infections, oxidation, estrogen receptor modulation, mitosis, microbial infections, kinase inhibition, and cancer .

Result of Action

Given the wide range of therapeutic properties of thiophene and its derivatives , it can be inferred that the compound could potentially have various molecular and cellular effects depending on the specific target and mode of action.

特性

IUPAC Name |

N-[(2-chlorophenyl)methyl]-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20ClN3O3S/c24-18-7-2-1-5-16(18)14-25-21(28)22(29)26-17-9-10-19-15(13-17)6-3-11-27(19)23(30)20-8-4-12-31-20/h1-2,4-5,7-10,12-13H,3,6,11,14H2,(H,25,28)(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLIJJTMMGGUOQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)NC(=O)C(=O)NCC3=CC=CC=C3Cl)N(C1)C(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-Chlorophenyl)-5-[(2-methoxyphenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B2442758.png)

![[2-Chloro-5-(trifluoromethyl)phenyl]hydrazine hydrochloride](/img/new.no-structure.jpg)

![N-(3-chlorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2442760.png)

![1-[4-(6-nitro-2,3-dihydro-1H-indole-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2442761.png)

![5-(Trifluoromethyl)-3-[3-(trifluoromethyl)phenoxy]pyridine-2-carbonitrile](/img/structure/B2442766.png)

![2-{5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}thieno[2,3-b]quinoline](/img/structure/B2442770.png)

![N-(3-chlorophenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2442772.png)

![N-(7-Methoxy-6-bicyclo[3.2.0]heptanyl)-6-methylsulfonylpyrazine-2-carboxamide](/img/structure/B2442775.png)